(S)-2-Amino-6-benzamidohexanoic acid
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Description
(S)-2-Amino-6-benzamidohexanoic acid is a useful research compound. Its molecular formula is C13H18N2O3 and its molecular weight is 250.29 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
N-epsilon-Benzoyl-L-lysine, also known as (2S)-2-amino-6-benzamidohexanoic acid or (S)-2-Amino-6-benzamidohexanoic acid, primarily targets histone proteins . Histone proteins play a crucial role in the organization and regulation of DNA, thereby influencing gene expression.
Mode of Action
This compound interacts with its targets through a process known as lysine ε-N-benzoylation . This is a post-translational modification (PTM) that occurs on histone proteins . The compound is genetically encoded into recombinant proteins in E. coli and mammalian cells, and applied for the modification of histone proteins and the analysis of sirtuin debenzoylase activity .
Biochemical Pathways
The affected biochemical pathway involves the regulation of gene expression, protein-protein interactions, and protein localization and degradation . Histone lysine benzoylation is associated with active transcription and has physiological relevance distinct from histone acetylation . It can be regulated by debenzoylation of sirtuin 2 (SIRT2) .
Result of Action
The result of the action of N-epsilon-Benzoyl-L-lysine is the modification of histone proteins, which influences gene expression . This can have downstream effects on various cellular processes, potentially influencing cell function and behavior.
Biochemical Analysis
Biochemical Properties
The role of N-epsilon-Benzoyl-L-lysine in biochemical reactions is significant. It interacts with enzymes, proteins, and other biomolecules, particularly in the context of histone proteins . The nature of these interactions involves the modification of histone proteins and the analysis of sirtuin debenzoylase activity .
Cellular Effects
It is known to influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-epsilon-Benzoyl-L-lysine involves its role as a PTM on histone proteins . It exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
N-epsilon-Benzoyl-L-lysine is involved in the metabolic pathways related to the modification of histone proteins . It interacts with enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .
Properties
IUPAC Name |
(2S)-2-amino-6-benzamidohexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c14-11(13(17)18)8-4-5-9-15-12(16)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9,14H2,(H,15,16)(H,17,18)/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KODLJWKGAKBGOB-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCCC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NCCCC[C@@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80924013 |
Source
|
Record name | N~6~-[Hydroxy(phenyl)methylidene]lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80924013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219-46-1 |
Source
|
Record name | N~6~-[Hydroxy(phenyl)methylidene]lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80924013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.